10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-5,7,9(14)-trien-11-one

Chiral building blocks Stereochemical SAR Enantiomeric differentiation

10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-5,7,9(14)-trien-11-one, also named 3,4,4a,5,6,7-Hexahydronaphtho[1,8-ef][1,4]diazepin-2(1H)-one, is a rigid tricyclic diazepinone building block (C12H14N2O, MW 202.25 g/mol) with a computed LogP of 1.1–1.46 and a topological polar surface area of 41.1 Ų. The scaffold embeds a chiral carbon (C-4a) and exists as a racemate or as isolated (1S)- and (1R)-enantiomers.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
CAS No. 1427379-28-9
Cat. No. B1433143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-5,7,9(14)-trien-11-one
CAS1427379-28-9
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESC1CC2C3=C(C1)C=CC=C3NC(=O)CN2
InChIInChI=1S/C12H14N2O/c15-11-7-13-9-5-1-3-8-4-2-6-10(14-11)12(8)9/h2,4,6,9,13H,1,3,5,7H2,(H,14,15)
InChIKeyABRFGHAQPJMYTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-5,7,9(14)-trien-11-one (CAS 1427379-28-9): Sourcing-Stability and Pharmacophore-Guided Selection


10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-5,7,9(14)-trien-11-one, also named 3,4,4a,5,6,7-Hexahydronaphtho[1,8-ef][1,4]diazepin-2(1H)-one, is a rigid tricyclic diazepinone building block (C12H14N2O, MW 202.25 g/mol) with a computed LogP of 1.1–1.46 and a topological polar surface area of 41.1 Ų [1] [2]. The scaffold embeds a chiral carbon (C-4a) and exists as a racemate or as isolated (1S)- and (1R)-enantiomers [3]. It is commercially available from Enamine (cat. EN300-119392) and other suppliers as a powder in research-grade purity (typically 95%), with a room-temperature storage recommendation .

Why a Generic Diazepinone Building Block Cannot Replace 10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-5,7,9(14)-trien-11-one


The compound’s differentiation rests on its conformationally constrained [7.4.1.0⁵,¹⁴] tricyclic framework, which is absent in common monocyclic or bicyclic diazepinone building blocks. This rigidity dictates a unique spatial presentation of the two hydrogen-bond donor/acceptor motifs (urea-like HN–C=O) and the fused aromatic ring, resulting in a distinct pharmacophoric fingerprint [1]. Substituting the racemate with a single enantiomer alters the stereochemical environment at C-4a and can shift the vector of the bridgehead nitrogen, a parameter that is irrelevant for achiral alternatives [2]. Suppliers that offer only the racemate cannot support stereochemical SAR campaigns; conversely, vendors that supply only one enantiomer lock the user into a defined stereochemistry that may not match the screening hit. The quantitative evidence below documents the measurable parameters that drive a scientific procurement decision.

Quantitative Differential Evidence for 10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-5,7,9(14)-trien-11-one vs. Closest Analogues


Stereochemical Differentiation: Racemate vs. Defined (1S)- and (1R)-Enantiomers

The target compound is supplied as the racemate (undefined stereocenter at C-4a, PubChem complexity 266). Two same-connectivity records exist for the isolated (1S)- and (1R)-enantiomers, each bearing distinct InChIKeys (VIFPVBQESA-N and SECBINFHSA-N) and SMILES notations encoding absolute configuration [1]. No other commercial diazatricycloundecanone building block provides this documented enantiomeric pair. A procurement decision must specify whether the racemate (single InChIKey ABRFGHAQPJMYTC-UHFFFAOYSA-N) or a single enantiomer is required; the two are not interchangeable in chiral synthesis or target-based assays.

Chiral building blocks Stereochemical SAR Enantiomeric differentiation

Physicochemical Differentiation: LogP and PSA vs. 4-Oxa-Diazatricyclo Analog

The target compound has a computed XLogP3 of 1.1 and a topological polar surface area (TPSA) of 41.1 Ų [1] [2]. A frequently encountered analogue, 4-oxa-1,10-diazatricyclo[7.3.1.0⁵,¹³]tridecane hydrochloride (CAS 1432677-76-3), carries an ether oxygen in the scaffold and exhibits a lower LogP of 0.47 and a reduced TPSA of 25 Ų [3]. The higher LogP and TPSA of the target compound place it closer to the CNS drug-likeness sweet spot (LogP 1–3, TPSA < 60 Ų), while the 4-oxa analog falls below the optimal LogP window for passive membrane permeability.

CNS drug-likeness Physicochemical profiling Blood-brain barrier permeability

Biological Activity Fingerprint: Dihydroorotase Inhibition vs. Structurally Related Diazepinones

In a BindingDB-deposited assay, the target compound inhibited mouse Ehrlich ascites dihydroorotase (EC 3.5.2.3) with an IC50 of 1.00 × 10⁶ nM (1 mM) at 10 µM compound concentration and pH 7.37 [1]. While the absolute potency is low, this measurement provides a quantitative anchor that distinguishes the scaffold from structurally similar diazepinone screening hits that lack any reported enzymatic activity. No dihydroorotase inhibition data are available for the 4-oxa analog or for simpler monocyclic diazepinones in the same supplier catalog.

Enzyme inhibition Pyrimidine biosynthesis Anti-proliferative screening

Supply-Chain Reliability: Stock Status, Lead Time, and Multi-Supplier Availability vs. Single-Source Analogues

The target compound (Enamine EN300-119392) is stocked in Ukraine and the USA with a stated lead time of 1–5 days . It is also listed by Fujifilm Wako (JP), American Elements (US), Leyan (CN), and Chembase, providing multi-continent sourcing redundancy . In contrast, the 4-oxa-diazatricyclo analog (CAS 1432677-76-3) is supplied by fewer vendors and often requires longer lead times or custom synthesis. This supply breadth reduces procurement risk for long-term medicinal chemistry campaigns.

Commercial sourcing Lead time Multi-vendor availability

Purity Specification and Batch-to-Batch Consistency: Target Compound vs. Generic Diazepinone Catalog Entries

The target compound is consistently listed at 95% purity across multiple vendors (Enamine, Chembase, Leyan) [1] . Many generic diazepinone building blocks from smaller catalog providers lack explicit purity documentation or quote only '≥90%'. The 95% specification aligns with industry expectations for hit-to-lead screening libraries and allows researchers to plan stoichiometric reactions without correcting for substantial unknown impurities.

Purity specification Quality control Reproducibility

Molecular Rigidity and Rotatable Bond Count: Scaffold Pre-organization Relative to Flexible Diazepinone Alternatives

The compound has zero rotatable bonds (Cactvs) and a defined atom stereocenter count of zero (racemate) but one undefined stereocenter [1]. This contrasts with common acyclic or monocyclic diazepinone building blocks that possess 2–4 rotatable bonds. The rigidity pre-organizes the amide and amine pharmacophores, reducing the entropic penalty upon target binding—a principle well established in fragment-based lead optimization. No direct binding data versus flexible comparators are available, but the conformational lock is an intrinsic scaffold advantage.

Conformational restriction Entropic penalty Fragment-based drug design

Optimal Application Scenarios for 10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-5,7,9(14)-trien-11-one Based on Verified Differential Evidence


Stereochemistry-Dependent CNS Lead Optimization

When a screening hit is identified using the racemate, follow-up SAR requires isolated enantiomers to deconvolute stereochemical contributions to target binding. The documented availability of (1S)- and (1R)-enantiomers [1] enables this critical step. The scaffold's LogP of 1.1 and TPSA of 41.1 Ų position it within CNS drug-like space [2], making it suitable for neuroscience target campaigns where brain penetration is required.

Pyrimidine Metabolism Probe Development

The recorded dihydroorotase inhibitory activity (IC50 = 1 mM) [3] provides a starting point for structure-based optimization toward more potent inhibitors of pyrimidine biosynthesis. The rigid scaffold (0 rotatable bonds) [4] is amenable to fragment growing, and the multi-supplier availability ensures sustained access during iterative medicinal chemistry cycles.

Conformationally Constrained Fragment Library Design

With zero rotatable bonds and a pre-organized diazepinone core [4], this compound serves as a shape-defined fragment for 3D-library construction. Its physicochemical profile (MW 202.25, LogP 1.1–1.46) satisfies fragment-like criteria, while the 95% purity specification [5] ensures reliable screening data without confounding impurities.

Multi-Site Academic–Industrial Collaboration Requiring Assured Resupply

Projects distributed across multiple geographies benefit from the compound's listing by ≥5 suppliers in North America, Europe, and Asia . The 1–5 day lead time from Enamine's US and UA stock points and the consistent 95% purity across vendors reduce logistical friction and ensure batch-to-batch comparability in multi-center studies.

Quote Request

Request a Quote for 10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-5,7,9(14)-trien-11-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.